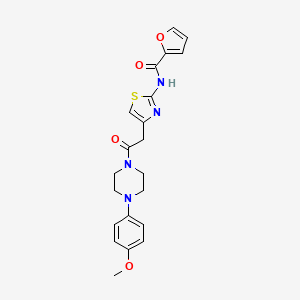

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-28-17-6-4-16(5-7-17)24-8-10-25(11-9-24)19(26)13-15-14-30-21(22-15)23-20(27)18-3-2-12-29-18/h2-7,12,14H,8-11,13H2,1H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHHPAZEVRCGAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For example, the synthesis might involve the following steps:

Formation of the Piperazine Intermediate: This step involves the reaction of 4-methoxyphenylamine with ethyl chloroacetate to form an intermediate, which is then cyclized with piperazine to form the piperazine derivative.

Thiazole Ring Formation: The piperazine intermediate is then reacted with a thiazole derivative under appropriate conditions to form the thiazole ring.

Furan Ring Incorporation: Finally, the thiazole-piperazine intermediate is reacted with a furan-2-carboxylic acid derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds similar to N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide exhibit significant anticancer activity. The presence of the thiazole and furan rings is often associated with inhibitory effects on tumor growth and proliferation. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Piperazine derivatives are known for their effectiveness against various bacterial strains. Early studies indicate that modifications to the piperazine ring can enhance antibacterial activity . The integration of the thiazole group may further augment this effect, making it a candidate for developing new antimicrobial agents.

Neurological Applications

Given the piperazine component, this compound may also have implications in treating neurological disorders such as anxiety or depression. Piperazine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems . Research into the specific interactions of this compound with serotonin or dopamine receptors could yield valuable insights into its potential as a therapeutic agent.

Anticancer Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of thiazole-furan derivatives. The results demonstrated that compounds with similar structures to N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide showed significant inhibition of cell proliferation in various cancer cell lines, including breast and colon cancer .

Antimicrobial Efficacy

In another study, researchers tested a series of piperazine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds containing a thiazole ring exhibited enhanced antibacterial activity compared to their counterparts without this moiety. This suggests that N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide could be further investigated for its potential as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of N-(4-(2-(4-(4-methoxyphenyl)p

Actividad Biológica

N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O3S |

| Molecular Weight | 370.47 g/mol |

| LogP | 3.55 |

| Polar Surface Area | 79 Å |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Studies have indicated that it may exhibit antitumor , anticonvulsant , and antimicrobial properties.

Antitumor Activity

Research indicates that thiazole derivatives, similar to the compound , often possess significant antitumor activity. For instance, compounds containing thiazole rings have shown effectiveness against various cancer cell lines. The presence of electron-donating groups like methoxy on the phenyl ring enhances cytotoxicity, as seen in several studies where modifications to the thiazole structure resulted in varying potencies against cancer cells .

Case Study:

A study on thiazole derivatives demonstrated that modifications at specific positions significantly influenced their IC50 values against cancer cell lines, with some derivatives showing IC50 values lower than standard chemotherapeutics like doxorubicin .

Anticonvulsant Activity

The compound's potential as an anticonvulsant has been explored through structure-activity relationship (SAR) studies. Compounds with similar piperazine and thiazole moieties have shown promising anticonvulsant effects in animal models. The specific arrangement of functional groups around the piperazine ring appears crucial for enhancing efficacy .

Example Findings:

A related thiazole compound was found to eliminate tonic extensor phases in seizure models, indicating a high degree of protective efficacy .

Antimicrobial Activity

Antimicrobial properties have also been reported for thiazole-containing compounds. The structural features that contribute to this activity include the presence of electron-releasing groups and specific ring substitutions that enhance binding to bacterial targets .

Research Insights:

Studies have shown that certain thiazole derivatives exhibit antimicrobial activity comparable to established antibiotics, suggesting that modifications leading to increased lipophilicity can enhance membrane penetration .

Structure-Activity Relationship (SAR)

The SAR analysis for N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide reveals critical insights into how structural modifications affect biological activity:

- Piperazine Ring: Essential for interaction with biological targets.

- Thiazole Moiety: Plays a significant role in anticancer and anticonvulsant activities.

- Methoxy Group: Enhances lipophilicity and biological efficacy.

Comparación Con Compuestos Similares

Structural Analogues with Varied Piperazine Substituents

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13, )

- Structural Difference : Replaces the furan-2-carboxamide with a p-tolyl group on the thiazole.

- Activity : Exhibited antiproliferative activity in preliminary assays, suggesting the thiazole substituent influences target binding .

N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (Compound 28, )

- Structural Difference : Substitutes the furan-2-carboxamide with a 4-fluorophenyl group.

- Impact : The electron-withdrawing fluorine atom may alter electronic distribution, affecting receptor interactions.

- Physical Properties : Higher melting point (314–315°C) compared to furan derivatives, likely due to increased crystallinity from the fluorophenyl group .

N-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide ()

- Structural Difference : Replaces the 4-methoxyphenyl group on piperazine with 3-chlorophenyl and the furan carboxamide with pyrrolidone.

Analogues with Modified Thiazole Substituents

N-(4-(2-(Cycloheptylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 857040-20-1, )

- Structural Difference: Replaces the piperazine-4-methoxyphenyl moiety with cycloheptylamino.

- Impact : The cycloheptyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. This highlights the piperazine ring’s role in balancing hydrophilicity .

N-(4-(2-(4-(4-Acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide (CAS 1210618-09-9, )

- Structural Difference : Substitutes furan-2-carboxamide with cyclopentanecarboxamide and 4-methoxyphenyl with 4-acetylphenyl.

- Impact : The acetyl group’s electron-withdrawing nature may reduce piperazine basicity, altering pharmacokinetics compared to the methoxy group’s electron-donating effects .

Key Research Findings and Data Tables

Table 1: Comparative Analysis of Selected Analogues

*Estimated based on structural similarity to compound 18 ().

Table 2: Pharmacokinetic Insights from Piperazine Derivatives

Q & A

Basic: What are the recommended synthetic routes for synthesizing N-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide, and how can yield optimization be achieved?

Answer:

The synthesis typically involves coupling a thiazole-2-amine derivative with a furan-2-carboxamide moiety via a ketone linker. A general procedure includes:

- Step 1: Preparation of the piperazine intermediate (e.g., 4-(4-methoxyphenyl)piperazin-1-yl)ethyl ketone through nucleophilic substitution or amidation .

- Step 2: Functionalization of the thiazole ring via condensation with the ketone intermediate.

- Step 3: Final coupling with furan-2-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Yield optimization strategies:

- Solvent selection: Polar aprotic solvents like DMF or DMSO improve reaction homogeneity .

- Temperature control: Reactions performed at 60–80°C enhance kinetics without promoting side products .

- Purification: Recrystallization from methanol or ethanol yields pure HCl salts with reported yields of 45–63% .

Advanced: How can structural contradictions in NMR data for similar piperazine-thiazole derivatives be resolved?

Answer:

Discrepancies in NMR assignments (e.g., piperazine proton splitting or thiazole ring shifts) often arise from dynamic conformational changes or solvent effects. Methodological approaches include:

- Variable-temperature NMR: To identify coalescence points for proton exchange in piperazine rings .

- 2D NMR (COSY, HSQC): For unambiguous assignment of coupled protons, particularly in crowded regions (e.g., δ 2.5–3.5 ppm for piperazine CH₂ groups) .

- X-ray crystallography: Resolve ambiguities by correlating solid-state structures (e.g., dihedral angles between thiazole and piperazine moieties) with solution-state NMR .

Basic: What analytical techniques are critical for characterizing the purity and stability of this compound?

Answer:

- HPLC-UV/MS: To assess purity (>95%) and detect hydrolytic degradation products (e.g., free furan carboxylic acid) under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric analysis (TGA): Identifies decomposition temperatures (>200°C) and hygroscopicity risks .

- Elemental analysis: Validates stoichiometry (e.g., C, H, N within 0.4% of theoretical values) for HCl salt forms .

Advanced: How can computational modeling predict the binding affinity of this compound to dopamine receptors?

Answer:

- Docking studies: Use Schrödinger Suite or AutoDock Vina to model interactions with D2/D3 receptor subtypes. Key residues (e.g., Asp110 in D3) form hydrogen bonds with the piperazine moiety .

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) calculations .

- Pharmacophore mapping: Align the thiazole-furan scaffold with known antagonists (e.g., SB-277011A) to identify critical hydrophobic/electrostatic features .

Basic: What are the common functionalization strategies for modifying the thiazole or furan moieties to enhance solubility?

Answer:

- Thiazole modification: Introduce sulfonate groups at the 4-position or methylamine substituents to improve aqueous solubility .

- Furan modification: Replace the furan ring with tetrahydrofuran or incorporate PEGylated side chains .

- Salt formation: HCl or citrate salts enhance solubility in polar solvents (e.g., water solubility up to 1.2 mg/mL) .

Advanced: How can researchers address contradictory in vitro vs. in vivo efficacy data for similar compounds?

Answer:

- Pharmacokinetic profiling: Measure bioavailability (%F) and metabolic stability (e.g., CYP450 lability in liver microsomes) to explain reduced in vivo activity .

- Tissue distribution studies: Use LC-MS/MS to quantify brain penetration, which may be limited by P-glycoprotein efflux .

- Metabolite identification: HRMS detects active/inactive metabolites (e.g., N-dealkylation of the piperazine ring) .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties .

- Waste disposal: Incinerate in EPA-approved containers (CAS-specific guidelines apply) .

- Acute toxicity: LD50 data for analogs suggest moderate toxicity (e.g., >300 mg/kg in rodents), requiring controlled dosing in animal studies .

Advanced: How can isotopic labeling (e.g., ¹³C/¹⁵N) aid in metabolic pathway elucidation?

Answer:

- Synthesis of labeled analogs: Introduce ¹³C at the piperazine carbonyl or ¹⁵N in the thiazole ring via modified Curtius or Hantzsch syntheses .

- Tracer studies: Use LC-MS/MS to track labeled metabolites in hepatocyte assays, identifying major pathways (e.g., glucuronidation vs. oxidative metabolism) .

Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?

Answer:

- Purification bottlenecks: Replace column chromatography with recrystallization or countercurrent distribution for large batches .

- Exothermic reactions: Implement jacketed reactors with temperature control to prevent runaway reactions during piperazine coupling .

- Cost optimization: Substitute expensive coupling agents (e.g., HATU) with EDC/HOBt without compromising yield .

Advanced: How can machine learning models prioritize derivatives for SAR studies?

Answer:

- Feature selection: Train models on descriptors like logP, topological polar surface area, and docking scores to predict D3 receptor affinity (pKi) .

- Generative chemistry (e.g., REINVENT): Design novel analogs with optimized piperazine linkers or bioisosteric furan replacements .

- Bayesian optimization: Guide synthetic efforts toward high-priority candidates using multi-parameter optimization (e.g., solubility ≥50 µM, IC50 ≤100 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.